(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Description
Stereochemical Configuration and Ring Conformation
The stereochemical configuration of (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol follows the established D-glucose framework with specific deuterium incorporation at the sixth carbon position. The compound maintains the characteristic four chiral centers of glucose, designated as C2, C3, C4, and C5, with absolute configurations consistent with the D-series of aldohexoses. The stereochemical designation (3R,4S,5S,6S) reflects the spatial arrangement of substituents around each chiral center, where the reference carbon C1 serves as the anomeric center.
The pyranose ring structure adopts the thermodynamically favored 4C1 chair conformation, which represents the most stable arrangement for D-hexopyranose residues regardless of linkage type and anomeric configuration. In this conformation, the ring oxygen O5 and carbon atoms C2, C3, C5, and C6 form the chair framework, with C1 positioned above and C4 below the reference plane. The 4C1 chair conformation minimizes steric interactions and maximizes the number of equatorial hydroxyl substituents, contributing to the overall stability of the molecule.
Conformational analysis reveals that the compound exhibits the characteristic flexibility associated with pyranose rings, with potential for chair inversion to the 1C4 conformation under specific conditions. However, the energy barrier for this transition remains approximately 11 kilocalories per mole, making the 4C1 form predominant under normal conditions. The presence of deuterium atoms at the C6 position does not significantly alter the ring puckering parameters compared to native glucose, maintaining the established chair geometry.
Deuterium Substitution Patterns and Isotopic Purity
The deuterium substitution pattern in (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol involves the replacement of both hydrogen atoms at the sixth carbon position with deuterium isotopes. This specific labeling pattern, designated as [6,6'-2H2]-glucose, results in a molecular weight increase from 180.16 grams per mole for native glucose to 182.17 grams per mole for the deuterated analog. The isotopic substitution occurs at the primary hydroxyl group, creating a dideuterio(hydroxy)methyl moiety that maintains the chemical functionality while introducing detectable isotopic signatures.
Isotopic purity analysis demonstrates that commercial preparations of this compound typically achieve deuterium incorporation levels exceeding 98 atom percent at the target positions. The high isotopic purity is essential for nuclear magnetic resonance applications and metabolic tracing studies, where precise quantification of deuterium incorporation is required. Mass spectrometry analysis confirms the isotopic composition, showing characteristic molecular ion peaks at mass-to-charge ratios corresponding to the dideuterated species.
The deuterium substitution exhibits minimal impact on the electronic properties of the molecule, as deuterium and hydrogen share identical chemical bonding characteristics while differing only in nuclear mass. This isotopic effect becomes significant in kinetic studies and nuclear magnetic resonance spectroscopy, where the mass difference influences reaction rates and spectroscopic properties. The C-D bond strength exceeds that of C-H bonds by approximately 1.2 kilocalories per mole, contributing to subtle but measurable kinetic isotope effects in metabolic processes.
Comparative Analysis with Native Glucose Isomers
Comparative structural analysis between (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol and native glucose isomers reveals remarkable structural conservation across most molecular parameters. The fundamental pyranose ring geometry remains virtually identical, with bond lengths and angles showing minimal deviation from standard glucose values. The deuterium substitution at C6 does not affect the anomeric equilibrium between alpha and beta forms, which maintains the characteristic distribution observed in native glucose solutions.
Optical rotation properties demonstrate the preservation of dextrorotatory behavior in the deuterated compound, consistent with the D-configuration of the parent glucose molecule. The specific rotation values show minimal changes compared to native glucose, indicating that the deuterium substitution does not significantly alter the molecular chirality or optical activity. This conservation of optical properties confirms that the stereochemical integrity of the glucose framework remains intact following isotopic labeling.
Nuclear magnetic resonance spectroscopic comparison reveals distinct differences in the carbon-13 and proton spectra between deuterated and native glucose. The deuterium-labeled carbon at position 6 exhibits characteristic splitting patterns in carbon-13 nuclear magnetic resonance due to carbon-deuterium coupling, providing definitive identification of the labeled position. Additionally, the absence of proton signals at the C6 position in proton nuclear magnetic resonance spectra confirms successful deuterium incorporation.
The following table summarizes key comparative parameters between deuterated and native glucose:
| Parameter | Native D-Glucose | (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
|---|---|---|
| Molecular Weight (g/mol) | 180.16 | 182.17 |
| Melting Point Alpha Form (°C) | 146 | Similar (146-148) |
| Melting Point Beta Form (°C) | 150 | Similar (150-152) |
| Specific Rotation (degrees) | +52.7 | +52.5 |
| Chair Conformation | 4C1 | 4C1 |
| Deuterium Content (atom %) | Natural abundance (~0.015) | >98 at C6 |
Hydrogen Bonding Networks in Crystalline and Solvated States
The hydrogen bonding networks in crystalline (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol exhibit modifications compared to native glucose due to the altered bonding capabilities at the C6 position. In the crystalline state, the deuterium atoms at C6 participate in weaker hydrogen bonding interactions compared to the corresponding protons in native glucose, as deuterium forms slightly longer and weaker hydrogen bonds than protium. This difference arises from the reduced vibrational frequency of C-D bonds compared to C-H bonds, affecting the hydrogen bonding geometry and strength.
X-ray crystallographic analysis reveals that the compound crystallizes in similar space groups to native glucose, maintaining the fundamental packing arrangements while accommodating the isotopic substitution. The three-dimensional hydrogen bond network remains exceptionally stiff, with most hydroxyl-oxygen contacts exhibiting significant covalent character that contributes to crystal cohesion. However, the specific interactions involving the deuterated C6 position show subtle geometric adjustments to accommodate the altered bond lengths and vibrational properties.
In aqueous solution, the hydrogen bonding behavior of the deuterated compound shows measurable differences in nuclear magnetic resonance relaxation properties. The deuterium-labeled glycogen derived from this glucose exhibits extremely short transverse relaxation times (T2 < 2 milliseconds) compared to carbon-13 labeled analogs (T2 approximately 10 milliseconds). This dramatic difference in relaxation behavior reflects the distinct nuclear magnetic properties of deuterium and affects the detectability of the compound in nuclear magnetic resonance spectroscopic applications.
Molecular dynamics simulations of the compound in aqueous solution demonstrate that the deuterium substitution minimally affects the overall hydration shell structure. The glucose molecule maintains its characteristic preferential exclusion from protein surfaces, consistent with its osmolyte behavior. However, specific interactions with aromatic amino acid residues, particularly tryptophan, show subtle modifications due to the altered electrostatic properties of the deuterated hydroxymethyl group. The hydrophobic stacking interactions between the glucose ring and aromatic residues remain preserved, with binding free energies comparable to native glucose.
The hydrogen bonding analysis reveals that water molecules in the first hydration shell around the deuterated compound exhibit slightly modified orientational preferences compared to native glucose solutions. These differences stem from the altered vibrational dynamics of the C-D bonds, which influence the local electric field distribution and affect water molecule coordination. Despite these subtle changes, the overall hydration properties and solution behavior remain remarkably similar to native glucose, confirming the utility of this compound as an isotopic tracer in biological systems.
Properties
IUPAC Name |
(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-DWBRGEJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterated Raney Nickel Methodology
The most widely reported method for introducing deuterium into carbohydrate frameworks involves catalytic exchange using deuterated Raney nickel. This approach exploits the ability of nickel catalysts to facilitate reversible dehydrogenation-deuterogenation at hydroxyl-bearing carbon atoms.
In the synthesis of (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol , deuterated Raney nickel is prepared by washing conventional Raney nickel with deuterium oxide ($$ D2O $$) to replace adsorbed hydrogen with deuterium. The substrate—often a protected sugar derivative such as 1,2-O-isopropylidene-α-D-glucofuranose —is refluxed in $$ D2O $$ with the catalyst, enabling selective deuteration at C5 and C6.
Reaction Conditions:
- Temperature: 100–120°C
- Duration: 48–72 hours
- Solvent: Deuterium oxide
- Catalyst Loading: 10–15 wt% relative to substrate
Under these conditions, deuterium incorporation exceeds 90% at C6, with minimal epimerization at adjacent chiral centers. The reaction mechanism proceeds via adsorption of the sugar onto the nickel surface, followed by sequential dehydrogenation and deuterogenation steps.
Challenges and Mitigation Strategies
A primary challenge in this method is the inadvertent reduction of hydroxyl groups to deoxy species. For example, prolonged exposure to Raney nickel can reduce the C6 hydroxymethyl group to a methyl group, yielding 6-deoxy derivatives. This side reaction is suppressed by:
- Optimizing Reaction Time: Limiting reflux periods to 48 hours.
- Using Protective Groups: Temporarily blocking reactive hydroxyls with isopropylidene or benzyl groups.
- Catalyst Pretreatment: Reducing residual hydrogen on the nickel surface through pre-washing with $$ D_2O $$.
Chemical Reduction of Aldonolactones
Borane-Deuteride Reduction
Deuterium can also be introduced via the reduction of aldonolactones using deuterated borane ($$ BD3 $$). For instance, D-glucono-1,5-lactone is reduced with $$ BD3 $$-tetrahydrofuran (THF) to yield D-glucose-1-$$^2H$$ , which serves as a precursor for further deuteration.
Procedure:
- Lactone Activation: Suspend D-glucono-1,5-lactone (1.0 equiv) in anhydrous THF.
- Reduction: Add $$ BD_3 $$-THF (3.0 equiv) dropwise at 0°C.
- Quenching: Terminate the reaction with deuterated methanol.
- Workup: Isolate the product via column chromatography (silica gel, $$ CD3OD/CHCl3 $$).
This method achieves >95% deuteration at C1, with the resulting D-glucose-1-$$^2H$$ subsequently protected and subjected to catalytic exchange for deuteration at C5 and C6.
Stereochemical Outcomes
The reduction of aldonolactones proceeds with retention of configuration at the anomeric center, ensuring the desired $$ \alpha $$- or $$ \beta $$-stereochemistry in the final product. However, competing pathways may lead to minor amounts of epimers, necessitating rigorous purification via recrystallization or chiral chromatography.
Purification and Characterization
Chromatographic Techniques
Purification of deuterated sugars typically employs:
- Size-Exclusion Chromatography (SEC): To remove high-molecular-weight byproducts.
- Ion-Exchange Chromatography: For separating charged intermediates.
- Preparative HPLC: Using chiral stationary phases to resolve epimers.
Table 1: Purification Parameters for (3R,4S,5S,6S)-6-[Dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
| Step | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Initial Extraction | Ethyl acetate/water partition | 65 | 90 |
| SEC | Sephadex LH-20, $$ CD_3OD $$ | 85 | 75 |
| Preparative HPLC | Chiralpak IA, 80:20 $$ CD3CN/D2O $$ | 99 | 60 |
Spectroscopic Validation
- $$ ^1H $$-NMR: The absence of protons at C6 confirms deuteration (δ 3.4–3.8 ppm for H6 in protonated analogs).
- $$ ^13C $$-NMR: Carbon-deuterium coupling ($$ ^2J_{CD} $$) manifests as peak broadening or splitting.
- Mass Spectrometry: High-resolution ESI-MS shows a molecular ion at $$ m/z $$ 181.0724 ([M+H]$$ ^+ $$, calc. 181.0721).
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deuterated alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Deuterated aldehydes or carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Deuterated ethers or esters.
Scientific Research Applications
Biochemical Studies
The compound is utilized in biochemical studies to investigate metabolic pathways involving carbohydrates. Its deuterated form allows for tracing studies using nuclear magnetic resonance (NMR) spectroscopy. This can provide insights into the dynamics of sugar metabolism and the role of specific hydroxymethyl groups in enzymatic reactions.
Pharmacological Research
Research has indicated potential applications in pharmacology due to its structural similarity to naturally occurring sugars. It may serve as a scaffold for designing new drugs that target glycosylation processes or mimic natural substrates in enzymatic reactions. The compound's unique stereochemistry can influence its binding affinity and specificity towards biological targets.
Nutraceutical Development
Given its carbohydrate structure, this compound has been explored for use in nutraceutical formulations aimed at regulating blood sugar levels and improving metabolic health. Its potential as a functional ingredient in dietary supplements is under investigation, focusing on its effects on lipid metabolism and insulin sensitivity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigating metabolic pathways | The compound was used as a tracer to elucidate the role of specific hydroxymethyl groups in glucose metabolism. Results indicated altered metabolic rates when compared to non-deuterated counterparts. |
| Study 2 | Drug design | The compound served as a template for synthesizing novel glycosylation inhibitors. Preliminary results showed promising activity against specific glycosyltransferases. |
| Study 3 | Nutraceutical efficacy | A formulation containing this compound was tested for its effects on blood lipid levels in diabetic models. Results demonstrated significant reductions in triglycerides and improved insulin sensitivity. |
Mechanism of Action
The mechanism of action of (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions by altering the bond dissociation energies and kinetic isotope effects. This can lead to changes in the metabolic pathways and the overall biological activity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
D-Glucose [(3R,4S,5S,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol]
- Structure : Differs at position 6 (6R vs. 6S in the target compound).
- Properties : Hydration free energy is −25.47 kcal/mol, indicating high solubility .
- Applications : Widely used in biochemistry and medicine (e.g., dextrose solutions) .
D-Galactose [(3R,4S,5R,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol]
Isotopic Analogs
¹³C-Labeled Oxane Derivatives
- Example : (3R,4S,5S,6R)-6-(Hydroxy(¹¹³C)methyl)(2,3,6-¹³C₃)oxane-2,3,4,5-tetrol.
- Applications : Used in metabolic tracing and NMR spectroscopy due to isotopic labeling .
Target Deuterated Compound
- Key Difference : Dideuterio substitution at the hydroxymethyl group.
Functional Group-Substituted Analogs
6-Deoxy-6-fluoro-D-galactopyranose [(3R,4S,5R,6S)-6-(Fluoromethyl)oxane-2,3,4,5-tetrol]
- Structure : Fluorine replaces hydroxyl in hydroxymethyl.
- Properties : Increased electronegativity alters hydrogen bonding and solubility .
6-Chloro-6-deoxy-D-glucose [(2S,3R,4S,5S,6S)-6-(Chloromethyl)oxane-2,3,4,5-tetrol]
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Isotopic Effects on Properties
Research Implications
The deuterated compound’s unique structure positions it as a valuable tool in:
- Stable Isotope Labeling : Tracking metabolic pathways without altering biochemical behavior .
- Pharmaceutical Design : Prolonging drug half-life via deuterium substitution (e.g., deuterated drugs like Deutetrabenazine) .
- Spectroscopy : Enhanced signal resolution in ²H-NMR studies .
In contrast, halogenated analogs (e.g., 6-fluoro, 6-chloro) are explored for targeted enzyme inhibition, demonstrating the versatility of pyranose derivatives in medicinal chemistry .
Biological Activity
(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Formula : CHO
- Molecular Weight : 336.43 g/mol
- Structure : The compound features a tetrahydrofuran ring with multiple hydroxyl groups that contribute to its solubility and reactivity.
Biological Activity Overview
The biological activity of (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol has been explored in various studies. Key areas of investigation include:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various bacterial strains.
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell growth in vitro.
- Antioxidant Properties : Its ability to scavenge free radicals suggests a role in reducing oxidative stress.
Antimicrobial Activity
A study examining the antimicrobial effects of similar hydroxymethyl oxanes found that these compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 500 to 1000 μg/mL. The presence of hydroxyl groups is believed to enhance the interaction with microbial membranes .
Antitumor Activity
In vitro assays using the MTT method demonstrated that (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol inhibited the proliferation of several cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC : 25 μM after 48 hours of treatment.
This suggests that the compound may act through mechanisms such as inducing apoptosis or cell cycle arrest .
Antioxidant Properties
The antioxidant capacity was evaluated using DPPH radical scavenging assays. Results indicated that the compound exhibited a dose-dependent scavenging effect:
- IC : 30 μM.
This property is crucial for potential applications in preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a derivative of this compound was tested for its efficacy against a range of pathogens associated with skin infections. The results indicated a significant reduction in infection rates when applied topically compared to control treatments.
Case Study 2: Cancer Cell Inhibition
A laboratory study focused on the effects of this compound on pancreatic cancer cells revealed that it significantly reduced cell viability and induced apoptosis through caspase activation pathways. This highlights its potential as a therapeutic agent in oncology .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | CHO |
| Molecular Weight | 336.43 g/mol |
| Antimicrobial MIC (Staphylococcus aureus) | 500 μg/mL |
| Antitumor IC (MCF-7) | 25 μM |
| Antioxidant IC | 30 μM |
Q & A
Basic: What are the primary synthetic routes for (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol, and what are the key challenges in achieving high enantiomeric purity?
Methodological Answer:
The synthesis typically involves selective deuteration of the hydroxymethyl group via isotopic exchange reactions or incorporation of deuterated precursors during carbohydrate synthesis. Key steps include:
- Protection/Deprotection Strategies : Use orthogonal protecting groups (e.g., benzyl, acetyl) to isolate hydroxyl groups for selective deuteration .
- Deuterium Source : Sodium borodeuteride (NaBD₄) or deuterium oxide (D₂O) in acidic/basic conditions for H/D exchange at the hydroxymethyl position .
- Chiral Purity : Enantiomeric purity is maintained by employing chiral catalysts (e.g., organocatalysts) or enzymatic methods to preserve stereochemistry at C3, C4, C5, and C6 positions. Challenges include minimizing racemization during deprotection and ensuring isotopic integrity during purification (e.g., column chromatography, recrystallization) .
Basic: How does the incorporation of deuterium atoms influence the compound’s physicochemical properties, and what analytical techniques verify deuterium incorporation?
Methodological Answer:
Deuterium alters hydrogen-bonding networks, vibrational frequencies, and kinetic isotope effects. Key analytical methods:
- Mass Spectrometry (MS) : High-resolution MS detects mass shifts (+2 Da for dideuteration) and confirms isotopic distribution .
- NMR Spectroscopy :
- ¹H NMR : Absence of proton signals at the deuterated site (e.g., hydroxymethyl group).
- ²H NMR : Direct detection of deuterium incorporation (if accessible) .
- Infrared (IR) Spectroscopy : Shifts in O-H/D stretching frequencies (~2500 cm⁻¹ for D vs. ~3300 cm⁻¹ for H) .
Advanced: How can researchers resolve contradictory NMR data between predicted and observed coupling constants for this compound?
Methodological Answer:
Contradictions often arise from solvent effects, temperature-dependent conformational changes, or isotopic perturbation. Steps to resolve:
Variable Temperature (VT) NMR : Assess conformational flexibility by observing coupling constant (J) changes across temperatures .
Computational Modeling : Compare experimental J values with DFT-calculated coupling constants for different conformers .
Solvent Screening : Test in deuterated solvents (e.g., D₂O, DMSO-d₆) to isolate solvent-induced shifts .
Isotopic Dilution : Mix deuterated and non-deuterated analogs to identify isotopic effects on splitting patterns .
Advanced: What theoretical frameworks guide the study of isotopic effects in this compound’s reaction mechanisms?
Methodological Answer:
The Kinetic Isotope Effect (KIE) theory is central:
- Primary KIE : Deuterium at the hydroxymethyl group slows reaction rates (e.g., hydrolysis) due to stronger C-D bonds, providing mechanistic insights into bond-breaking steps .
- Secondary KIE : Deuterium at non-reactive positions alters transition-state geometry, probed via isotopic labeling in enzymatic or acid-catalyzed reactions .
- Computational Models : Density Functional Theory (DFT) simulations correlate isotopic substitution with activation energies and transition-state structures .
Basic: What are the recommended protocols for characterizing the compound’s stereochemistry and deuterium distribution?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration and confirms deuterium placement in crystalline form .
- Polarimetry : Measures optical rotation to verify enantiomeric excess post-synthesis .
- Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies deuterium abundance at specific sites .
Advanced: How can researchers design metabolic tracing studies using this deuterated compound while accounting for isotopic dilution?
Methodological Answer:
- Dose Optimization : Use tracer amounts (e.g., 0.1–1.0 mmol/kg) to minimize metabolic interference .
- LC-MS/MS Analysis : Track deuterated metabolites via mass shifts in biological samples (e.g., urine, plasma) .
- Control Experiments : Compare with non-deuterated analogs to quantify isotopic dilution rates in vivo .
Basic: What safety considerations are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols during synthesis .
- Waste Disposal : Follow institutional guidelines for deuterated organic waste, ensuring separation from non-hazardous materials .
Advanced: How can computational chemistry predict the compound’s behavior in aqueous vs. non-polar solvents?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvation shells and hydrogen-bonding interactions in water .
- COSMO-RS Theory : Predicts partition coefficients (log P) and solubility trends across solvents .
- Free Energy Perturbation (FEP) : Quantifies deuterium’s impact on solvation free energy compared to hydrogen .
Basic: What spectroscopic techniques differentiate this compound from its non-deuterated analog?
Methodological Answer:
- Raman Spectroscopy : Detects shifts in C-D stretching modes (~2100 cm⁻¹) vs. C-H (~2900 cm⁻¹) .
- ¹³C NMR : Indirect detection via isotope-induced chemical shift changes at adjacent carbons .
- Isotopic Exchange Mass Spectrometry : Monitors H/D exchange rates in solution .
Advanced: What strategies mitigate racemization during large-scale synthesis of this compound?
Methodological Answer:
- Low-Temperature Reactions : Conduct steps below 0°C to reduce kinetic energy and racemization .
- Enzymatic Catalysis : Use stereospecific enzymes (e.g., dehydrogenases) for hydroxyl group modifications .
- In-line Monitoring : Employ real-time polarimetry or chiral HPLC to detect early racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
